molecular formula C23H15F2N3 B2494914 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-02-0

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2494914
CAS No.: 866345-02-0
M. Wt: 371.391
InChI Key: LVYDTLMEWNEDOU-UHFFFAOYSA-N
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Description

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like pyrazoloquinolines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.

Scientific Research Applications

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 8-hydroxyquinoline and chloroquine share structural similarities with pyrazoloquinolines.

    Fluorinated Aromatics: Compounds such as 4-fluorobenzaldehyde and 2-fluorophenol have similar fluorine-containing aromatic structures.

Uniqueness

5-benzyl-8-fluoro-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of a pyrazoloquinoline core with benzyl and fluorophenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-benzyl-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c24-17-8-6-16(7-9-17)22-20-14-28(13-15-4-2-1-3-5-15)21-11-10-18(25)12-19(21)23(20)27-26-22/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYDTLMEWNEDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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